molecular formula C20H22N2O4 B1682905 Tilnoprofen arbamel CAS No. 118635-52-2

Tilnoprofen arbamel

Cat. No.: B1682905
CAS No.: 118635-52-2
M. Wt: 354.4 g/mol
InChI Key: ZAKRMJAETCUYKK-UHFFFAOYSA-N
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Description

Tilnoprofen arbamel is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug. It is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound was initially developed by Japan Tobacco (Hong Kong) Ltd. and has been studied for its potential use in treating pain associated with rheumatoid arthritis .

Mechanism of Action

Tilnoprofen arbamel works by inhibiting Cyclooxygenases (COX), which are enzymes that produce prostaglandins — substances that promote inflammation, pain, and fever .

Future Directions

Tilnoprofen arbamel was developed as a new NSAID for the treatment of pain in Rheumatoid arthritis, but it was discontinued . The reasons for discontinuation and potential future directions are not specified in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves the esterification of α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods

The industrial production of Tilnoprofen arbamel follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions

Tilnoprofen arbamel undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid .

Common Reagents and Conditions

    Hydrolysis: This reaction occurs in the presence of water and enzymes, leading to the formation of the active metabolite.

    Oxidation and Reduction: These reactions can be facilitated by using oxidizing or reducing agents under controlled conditions.

Major Products Formed

The primary product formed from the hydrolysis of this compound is α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid, which exhibits strong anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: Another NSAID that inhibits cyclooxygenase enzymes but has a different chemical structure.

    Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID that also targets cyclooxygenase enzymes and is used to treat pain and inflammation.

Uniqueness of Tilnoprofen Arbamel

This compound is unique due to its prodrug nature, which allows for rapid hydrolysis to its active metabolite in the body. This characteristic enhances its bioavailability and therapeutic efficacy compared to some other NSAIDs .

Properties

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKRMJAETCUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048852
Record name Mepranoprofen arbamel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118635-52-2
Record name Tilnoprofen arbamel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118635-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilnoprofen arbamel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepranoprofen arbamel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILNOPROFEN ARBAMEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 5.4 g of α,2-dimethyl-5H-[1]-benzopyrano [2,3-b]pyridine-7-acetic acid is dissolved in 22 ml of dimethylformamide, whereafter 1.9 g of potassium carbonate and 2.7 g of N,N-dimethyl-2-chloroacetamide are added, and the mixture is stirred at 75° C. for 2 hours. Under cooling with ice, 50 ml of water is added to the resulting reaction mixture. The precipitated crystals are collected by filtration and washed with water, and then recrystallized from isopropyl alcohol to obtain 6.4 g of N,N-dimethylcarbamoylmethyl α,2-dimethyl-5H-[1]benzopyrano[2,3-b]-pyridine-7acetate as white crystals having a melting point of 150° to 151° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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